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Compound of Interest

Compound Name: 2,3,6-Trimethylquinoxaline

Cat. No.: B106083

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,3,6-
trimethylquinoxaline (CAS No: 17635-21-1), a key heterocyclic aromatic compound. Due to
the limited availability of publicly accessible experimental spectra, this guide presents a
combination of confirmed molecular properties and predicted spectral data based on the
analysis of analogous quinoxaline derivatives. Detailed experimental protocols for acquiring
actual spectral data are also provided.

Core Molecular Properties

Property Value Source

Molecular Formula Ci11H12N2 --INVALID-LINK--
Molecular Weight 172.23 g/mol --INVALID-LINK--
CAS Number 17635-21-1 --INVALID-LINK--
InChl Key GQRWKGBOBWHKHP- --INVALID-LINK--
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Predicted and Expected Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and
expected key Infrared (IR) and Mass Spectrometry (MS) characteristics for 2,3,6-
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trimethylquinoxaline. These predictions are derived from established principles of
spectroscopy and data from structurally similar quinoxaline derivatives.

Table 1: Predicted *H NMR Spectral Data

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
~7.8-7.9 Doublet 1H Aromatic H (H-8)
~7.5-7.6 Doublet of Doublets 1H Aromatic H (H-7)
~7.4-75 Singlet 1H Aromatic H (H-5)
~26 Singlet 3H Methyl H (C6-CHs)

_ Methyl H (C2-CHs,
~25 Singlet 6H

C3-CHs)

Table 2: Predicted **C NMR Spectral Data

Solvent: CDCls, Reference: TMS (6 0.00 ppm)
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Chemical Shift (6, ppm)

Assignment

~153-155 Quaternary C (C-2, C-3)

~ 140-142 Quaternary C (C-8a)
~138-140 Quaternary C (C-4a)
~136-138 Quaternary C (C-6)
~128-130 Aromatic CH (C-7)
~127-129 Aromatic CH (C-8)
~126-128 Aromatic CH (C-5)

~22-24 Methyl C (C2-CHs, C3-CHs)
~21-23 Methyl C (C6-CHs)

Table 3: Expected Key IR Absorptions

Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
2975-2850 Medium Aliphatic C-H Stretch
1620-1580 Medium-Strong C=N Stretch

1550-1450 Medium-Strong Aromatic C=C Stretch
1470-1430 Medium Aliphatic C-H Bend
900.675 Strong Aromatic C-H Out-of-Plane

Bend

Table 4: Expected Mass Spectrometry Data
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miz Relative Intensity Assighment

172 High [M]* (Molecular lon)
171 Moderate [M-H]*

157 Moderate [M-CHs]*

M-C2HaN]* (from pyrazine rin
130 Moderate [ NI ( i g
cleavage)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
2,3,6-trimethylquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2,3,6-trimethylquinoxaline in approximately 0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds). For 133C NMR, a more concentrated
sample (20-50 mg) may be required.

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

e Instrumentation: Acquire *H and 13C NMR spectra on a 300 MHz or higher field NMR

spectrometer.
e 1H NMR Parameters:
o Pulse sequence: Standard single-pulse experiment.
o Spectral width: 0-12 ppm.
o Number of scans: 16-64.
o Relaxation delay: 1-2 seconds.

e 1BC NMR Parameters:
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[e]

Pulse sequence: Proton-decoupled single-pulse experiment.

o

Spectral width: 0-200 ppm.

[¢]

Number of scans: 1024 or more, depending on sample concentration.

[¢]

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount
of 2,3,6-trimethylquinoxaline with dry KBr powder and pressing the mixture into a thin,
transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform),
deposit a thin film onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.

e Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: Scan the sample over a range of 4000-400 cm~1,

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct insertion probe or through a gas chromatograph (GC-MS) for volatile
compounds.

« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Instrumentation: Analyze the sample using a mass spectrometer (e.g., quadrupole, time-of-
flight).

» Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range
(e.g., 50-500 amu).

Visualizations
Experimental Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 2,3,6-trimethylquinoxaline.

Mass Spectrometry
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Workflow for the spectroscopic characterization of 2,3,6-trimethylquinoxaline.

This guide provides a foundational understanding of the spectral characteristics of 2,3,6-
trimethylquinoxaline for researchers and professionals in the field. The provided protocols
and predicted data serve as a valuable resource for the synthesis, identification, and
application of this compound in drug development and scientific research.

 To cite this document: BenchChem. [Spectroscopic Characterization of 2,3,6-
Trimethylquinoxaline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106083#2-3-6-trimethylquinoxaline-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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